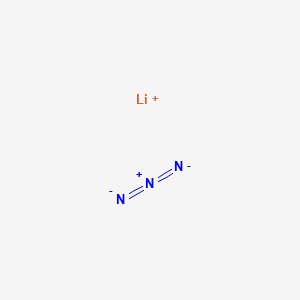

Lithium azide

Description

Properties

IUPAC Name |

lithium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHRJQTTVADPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[N-]=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066509 | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19597-69-4 | |

| Record name | Lithium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium azide (Li(N3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Azide from Sodium Azide and Lithium Sulfate

This technical guide provides a comprehensive overview of the synthesis of lithium azide (LiN₃) through the metathesis reaction between sodium azide (NaN₃) and lithium sulfate (Li₂SO₄). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the chemical principles, experimental procedures, and quantitative data associated with this synthesis method.

Introduction

Lithium azide is an inorganic compound with the formula LiN₃. It serves as a precursor in various chemical syntheses and has applications in the development of energetic materials. The synthesis from sodium azide and lithium sulfate is a common laboratory-scale method that relies on the differential solubility of the reactant and product salts in a mixed solvent system. The underlying chemical reaction is a double displacement or metathesis reaction.[1][2]

The reaction proceeds according to the following equation:

2 NaN₃ + Li₂SO₄ → 2 LiN₃ + Na₂SO₄[1][3]

The success of this synthesis hinges on the solubility characteristics of the involved salts. While both reactants, sodium azide and lithium sulfate, are soluble in water, the resulting sodium sulfate is significantly less soluble in ethanol-water mixtures.[4] This property allows for the selective precipitation of sodium sulfate, leaving lithium azide in solution, from which it can then be isolated.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and purification of lithium azide from sodium azide and lithium sulfate.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Solubility in Water | Solubility in Ethanol |

| Sodium Azide (NaN₃) | 65.01 | Soluble | Sparingly soluble (0.22 g/100 g at 0 °C)[4] |

| Lithium Sulfate (Li₂SO₄) | 109.94 | Soluble | Insoluble[4] |

| Lithium Azide (LiN₃) | 48.96 | 36.12 g/100 g (10 °C)[3] | 20.26 g/100 g (16 °C)[3] |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Soluble | Insoluble[4] |

Table 2: Experimental Yield and Purity

| Parameter | Value | Reference |

| Theoretical Yield of LiN₃ | 0.98 g (from 1.30 g NaN₃) | [4] |

| Actual Yield of Crude LiN₃ | 1.02 - 1.04 g | [4] |

| Yield after Purification | ~0.6 g | [4] |

| Purity after Purification | ≥ 99.5% | [4] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of lithium azide from sodium azide and lithium sulfate, based on established laboratory procedures.[2][4]

3.1. Materials and Equipment

-

Sodium Azide (NaN₃)

-

Lithium Sulfate Monohydrate (Li₂SO₄·H₂O)

-

Deionized Water

-

96% Ethyl Alcohol

-

Beakers

-

Spatula

-

Stirring Rod

-

Heating Plate (optional)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Evaporating Dish

-

Drying Oven

-

Water Bath

3.2. Synthesis Procedure

-

Dissolution of Reactants: In a suitable beaker, dissolve 1.30 g of sodium azide and 1.41 g of lithium sulfate monohydrate (this represents a 10% excess of lithium sulfate) in 7 ml of deionized water.[2][4] Gentle heating and shaking can be applied to facilitate dissolution.[4]

-

Precipitation: While stirring the aqueous solution with a spatula, add 35 ml of 96% ethyl alcohol in a thin stream.[4] The addition of ethanol will cause the precipitation of sodium sulfate and some lithium sulfate.

-

Digestion: Continue stirring the mixture for approximately 10 minutes.[4]

-

Filtration: Filter the mixture to separate the precipitated salts (sodium and lithium sulfate) from the filtrate containing the dissolved lithium azide.[4]

-

Washing: Wash the precipitate with a few milliliters of ethanol to recover any remaining lithium azide.[4]

-

Evaporation: Combine the filtrate and the washing liquid in an evaporating dish and evaporate the solution to near dryness on a water bath.[4]

-

Drying: Dry the resulting crude lithium azide in a drying oven at 80 °C.[4] The crude product may contain a small percentage of sodium impurity.[4]

3.3. Purification Procedure

-

Digestion in Ethanol: To purify the crude lithium azide, digest the solid with 10 ml of 96% ethanol at approximately 35 °C for 2 minutes.[4] This step takes advantage of the lower solubility of sodium azide in ethanol compared to lithium azide.

-

Filtration: Filter the mixture to remove the undissolved sodium azide.[4]

-

Evaporation and Drying: Evaporate the ethanolic solution of lithium azide to dryness and dry the purified product as described in the synthesis procedure.[4] The expected yield of purified lithium azide is approximately 0.6 g with a purity of not less than 99.5%.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of lithium azide from sodium azide and lithium sulfate.

Caption: Workflow for the synthesis and purification of lithium azide.

Safety Considerations

Lithium azide is a toxic and potentially unstable compound that can decompose when heated.[1][3] Sodium azide is also highly toxic. All handling of these materials should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to avoid contact with acids, which can lead to the formation of hazardous hydrazoic acid.

References

In-Depth Technical Guide to the Physicochemical Properties of Lithium Azide Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lithium azide (LiN₃) crystals. The information presented is intended to be a valuable resource for professionals in research, science, and drug development who may work with or encounter this energetic material. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

General and Physicochemical Properties

Lithium azide is an inorganic compound, the lithium salt of hydrazoic acid.[1] It typically appears as a white solid or colorless needle-like crystals.[1] This compound is highly reactive and potentially hazardous, particularly when subjected to heat or shock, and is known to decompose explosively.[1] Due to its instability, lithium azide must be handled with extreme care in controlled environments. It is not found in significant quantities naturally and is synthesized in laboratory or industrial settings.[1]

| Property | Value |

| Chemical Formula | LiN₃ |

| Molar Mass | 48.96 g/mol [1][2] |

| Appearance | White solid, colorless needle-like crystals[1] |

| Melting Point | 115 °C (decomposes)[1] |

| Decomposition Temperature | Begins to decompose at 115 °C, with a more rapid decomposition noted at 245 °C.[1][3] |

| Density (Aqueous Solution) | 1.088 g/mL (for a 20 wt. % solution at 25 °C)[4][5][6] |

| Hygroscopicity | Hygroscopic[3] |

Crystal Structure

Anhydrous lithium azide crystallizes in the monoclinic C2/m space group and is isostructural with the low-temperature α-phase of sodium azide. Lithium azide can also form a monohydrate (LiN₃·H₂O), which crystallizes in the hexagonal P6₃/mcm space group.

Crystal Structure Data

| Parameter | Anhydrous Lithium Azide (LiN₃) | Lithium Azide Monohydrate (LiN₃·H₂O) |

| Crystal System | Monoclinic | Hexagonal |

| Space Group | C2/m | P6₃/mcm |

| Lattice Parameters | a = 5.627 Å, b = 3.319 Å, c = 4.979 Å, β = 107.4° (Experimental) | a = 9.259 Å, c = 5.594 Å |

Note: The lattice parameters for anhydrous lithium azide are based on experimental data. Calculated values are also in good agreement.

Experimental Protocol: X-ray Diffraction (XRD)

The determination of the crystal structure and lattice parameters of lithium azide is typically performed using single-crystal or powder X-ray diffraction (XRD).

Methodology:

-

Sample Preparation: A small, single crystal of lithium azide is mounted on a goniometer head. For powder diffraction, a finely ground sample is packed into a sample holder. Due to the hygroscopic and potentially explosive nature of lithium azide, sample preparation should be conducted in an inert and dry atmosphere (e.g., a glovebox).

-

Data Collection: The mounted sample is placed in an X-ray diffractometer. A monochromatic X-ray beam, typically from a Cu Kα or Mo Kα source, is directed at the sample. The diffracted X-rays are detected at various angles (2θ) as the sample is rotated. For single-crystal analysis, a full sphere of data is collected by rotating the crystal through a series of omega (ω) and phi (φ) angles.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the unit cell dimensions and space group. For single-crystal data, the positions and intensities of the diffraction spots are used to solve and refine the crystal structure, yielding the precise atomic coordinates within the unit cell. For powder diffraction, the positions of the diffraction peaks are used to determine the lattice parameters through indexing, and the full pattern can be refined using methods like Rietveld refinement to obtain detailed structural information.

Thermal Properties and Decomposition

Lithium azide is thermally sensitive and its decomposition has been a subject of study to understand its kinetics and mechanism. The thermal decomposition of lithium azide in a vacuum occurs in the temperature range of 160–220 °C.[6] The decomposition process can be described by three distinct phases: an induction period, an acceleratory period, and a decay period.[1][6]

Thermal Decomposition Data

| Parameter | Value |

| Decomposition Onset | 115 °C |

| Decomposition Reaction | 2LiN₃(s) → 2Li(s) + 3N₂(g) |

| Kinetic Model | Acceleratory Period: Avrami-Erofeyev equationDecay Period: Contracting sphere equation |

| Activation Energy (Acceleratory) | 23.5 ± 1.5 kcal/mol (approximately 98.3 ± 6.3 kJ/mol) |

| Activation Energy (Decay) | 22.0 ± 1.0 kcal/mol (approximately 92.0 ± 4.2 kJ/mol) |

Note: The activation energies are based on the work of Prout and Liddiard.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability and decomposition kinetics of lithium azide are investigated using TGA and DSC.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of lithium azide (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA/DSC instrument. The system is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C).

-

Data Collection: The TGA measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow into or out of the sample compared to a reference.

-

Data Analysis: The TGA curve shows the temperature at which mass loss occurs, corresponding to the decomposition of lithium azide into lithium metal and nitrogen gas. The DSC curve will show an endothermic or exothermic peak associated with this decomposition. To determine the activation energy, multiple experiments at different heating rates are performed. Model-free kinetic methods, such as the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods, are then applied to the data. These methods relate the change in temperature at a specific conversion fraction to the heating rate, allowing for the calculation of the activation energy without assuming a specific reaction model.

Solubility

Lithium azide is soluble in water and some organic solvents. Its solubility in water increases with temperature.

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | 10 | 36.1[3] |

| 16 | 66.41[3] | |

| Ethanol (abs.) | 16 | 20.26[3] |

| Diethyl Ether | - | Insoluble[3] |

Experimental Protocol: Isothermal Solubility Measurement

The solubility of lithium azide can be determined by preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

Methodology:

-

Saturation: An excess amount of lithium azide crystals is added to a known volume of the solvent (e.g., deionized water or ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent undissolved solid from being collected.

-

Concentration Analysis: The concentration of lithium azide in the filtered sample is determined. This can be done by gravimetric analysis, where a known volume of the solution is evaporated to dryness and the mass of the remaining solid is measured. Alternatively, analytical techniques such as ion chromatography or titration can be used to determine the concentration of the lithium or azide ions.

-

Calculation: The solubility is then calculated and expressed as grams of solute per 100 grams of solvent. This process is repeated at different temperatures to generate a solubility curve.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to identify and characterize the azide functional group in lithium azide.

Vibrational Spectroscopy Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~2100 | Asymmetric stretch of N₃⁻ |

| Raman | ~1345 | Symmetric stretch of N₃⁻ |

| ~630 | Bending mode of N₃⁻ |

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the experimental conditions.

Experimental Protocol: FTIR and Raman Spectroscopy

FTIR Spectroscopy:

-

Sample Preparation: For solid-state analysis, a small amount of finely ground lithium azide is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used, where a small amount of the solid is pressed against the ATR crystal.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

-

Data Acquisition: The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to produce a Raman spectrum.

Synthesis

Lithium azide is typically synthesized via a metathesis (double displacement) reaction in solution.

Synthesis Reactions

A common laboratory-scale synthesis involves the reaction of sodium azide with a soluble lithium salt, such as lithium sulfate or lithium nitrate, in an aqueous solution. The desired lithium azide remains in solution while the less soluble sodium salt precipitates out.

Reaction with Lithium Sulfate: 2NaN₃(aq) + Li₂SO₄(aq) → 2LiN₃(aq) + Na₂SO₄(s)

Reaction with Lithium Nitrate: NaN₃(aq) + LiNO₃(aq) → LiN₃(aq) + NaNO₃(s)

Experimental Protocol: Synthesis from Sodium Azide and Lithium Sulfate

Methodology:

-

Dissolution: Stoichiometric amounts of sodium azide and lithium sulfate are dissolved in a minimal amount of warm deionized water with stirring.

-

Precipitation: Ethanol is slowly added to the aqueous solution. Since sodium sulfate is much less soluble in ethanol-water mixtures than lithium azide, it precipitates out of the solution.

-

Filtration: The precipitated sodium sulfate is removed by filtration.

-

Isolation: The lithium azide is recovered from the filtrate by evaporation of the solvent (water and ethanol).

-

Purification: The crude lithium azide can be further purified by recrystallization from a suitable solvent, such as ethanol.

This guide provides a foundational understanding of the key physicochemical properties of lithium azide crystals. It is crucial to consult original research articles and safety data sheets for more detailed information and before handling this material.

References

- 1. [논문]The thermal decomposition of lithium azide [scienceon.kisti.re.kr]

- 2. Lithium azide | LiN3 | CID 88163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lithium azide [chemister.ru]

- 4. Page loading... [guidechem.com]

- 5. bath.ac.uk [bath.ac.uk]

- 6. The thermal decomposition of unirradiated and irradiated lithium azide [open.uct.ac.za]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Crystal Structure and Bonding in Lithium Azide

This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of lithium azide (LiN₃), a compound of interest in various chemical syntheses. The information is presented to be a valuable resource for professionals in research and development.

Crystal Structure of Lithium Azide

Lithium azide is known to exist in both anhydrous and monohydrated forms, each with a distinct crystal structure. The anhydrous form is the most commonly referenced.

1.1. Anhydrous Lithium Azide (LiN₃)

Anhydrous lithium azide crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-perpendicular angle.

-

Crystal System: Monoclinic

-

Space Group: C2/m[1]

The fundamental parameters of the crystal lattice are summarized in the table below.

| Parameter | Value |

| a | 5.50 Å[2] |

| b | 3.27 Å[2] |

| c | 4.84 Å[2] |

| α | 90° |

| β | 104.78°[2] |

| γ | 90° |

| Unit Cell Volume | 84.18 ų[2] |

In this structure, each lithium ion (Li⁺) is coordinated to six nitrogen atoms, forming distorted LiN₆ octahedra that share edges.[2] The azide ions (N₃⁻) are linear and are positioned between the lithium ions.

1.2. Lithium Azide Monohydrate (LiN₃·H₂O)

The monohydrated form of lithium azide also possesses a well-defined crystal structure. In this arrangement, the lithium ion is coordinated by both the terminal nitrogen atoms of the azide ions and the oxygen atoms of the water molecules. Specifically, the lithium atom is surrounded by six atoms in an octahedral arrangement: four terminal nitrogen atoms from four different azide ions and two oxygen atoms from two water molecules.

Chemical Bonding in Lithium Azide

The chemical bonding in lithium azide can be understood by considering the interactions within the azide anion and between the lithium cation and the azide anion.

2.1. Bonding within the Azide Anion (N₃⁻)

The azide ion is a linear and symmetric species with two N-N bonds of equal length.[3] This symmetry arises from the delocalization of π electrons across the three nitrogen atoms, which can be represented by the following resonance structures:

The actual electronic distribution is a hybrid of these forms, resulting in two identical N-N bonds that are intermediate in length between a double and a triple bond. The average N-N bond length in ionic azides is approximately 1.18 Å.[2]

2.2. Bonding between Lithium and Azide Ions (Li⁺-N₃⁻)

The bond between the lithium cation and the azide anion is predominantly ionic in nature. This is expected due to the large difference in electronegativity between the highly electropositive lithium and the nitrogen atoms of the azide group. The crystal structure consists of an ordered lattice of Li⁺ cations and N₃⁻ anions held together by electrostatic forces.

In the anhydrous crystal structure, the Li-N bond distances vary, with two shorter bonds of approximately 2.17 Å and four longer bonds of about 2.25 Å.[2]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data related to the crystal structure and bonding in lithium azide.

Table 1: Crystallographic Data for Anhydrous Lithium Azide (LiN₃)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 5.50[2] |

| b (Å) | 3.27[2] |

| c (Å) | 4.84[2] |

| β (°) | 104.78[2] |

| Unit Cell Volume (ų) | 84.18[2] |

Table 2: Selected Bond Lengths in Lithium Azide

| Bond | Anhydrous LiN₃ (Å) | LiN₃·H₂O (Å) |

| N-N | 1.18[2] | 1.174 |

| Li-N (shorter) | 2.17[2] | - |

| Li-N (longer) | 2.25[2] | 2.226 |

| Li-O | - | 2.170 |

Experimental Protocols

The determination of the crystal structure of lithium azide is primarily achieved through single-crystal X-ray diffraction or powder X-ray diffraction (PXRD). Below is a generalized protocol for the characterization of a crystalline solid like lithium azide using powder X-ray diffraction.

Powder X-ray Diffraction (PXRD) Experimental Protocol

-

Sample Preparation: A small amount of finely ground, anhydrous lithium azide powder is carefully packed into a sample holder. The surface of the sample is flattened to ensure a smooth, even surface for analysis.

-

Data Collection:

-

The sample holder is placed in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) is directed onto the sample.

-

The sample is rotated during the measurement to ensure that all crystal orientations are exposed to the X-ray beam.

-

The diffracted X-rays are detected by a position-sensitive detector as a function of the diffraction angle (2θ).

-

The 2θ range is typically scanned from a low to a high angle (e.g., 10° to 90°) with a defined step size and counting time per step.

-

-

Data Analysis and Structure Refinement:

-

The resulting diffraction pattern (intensity vs. 2θ) is processed to remove background noise and identify the positions and intensities of the diffraction peaks.

-

The peak positions are used to determine the unit cell parameters through a process called indexing.

-

The space group is determined from the systematic absences of certain reflections.

-

A structural model is then refined against the experimental data using the Rietveld method. This involves adjusting atomic positions, site occupancies, and thermal parameters to minimize the difference between the calculated and observed diffraction patterns.

-

The quality of the refinement is assessed using agreement factors such as Rwp and χ².

-

Visualizations

Diagram 1: Crystal Structure of Anhydrous Lithium Azide

A representation of the LiN6 octahedron and the linear azide ion.

Diagram 2: Bonding in the Azide Anion

The delocalization of electrons in the azide anion.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Solid Lithium Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the thermal decomposition of solid lithium azide (LiN₃). The information presented herein is intended to support research and development activities where the stability and decomposition characteristics of azide compounds are of critical importance.

Executive Summary

The thermal decomposition of solid lithium azide is a complex solid-state reaction that proceeds via a well-defined, multi-stage kinetic process. When heated, lithium azide undergoes an exothermic decomposition to produce lithium metal and nitrogen gas. The overall reaction is as follows:

2LiN₃(s) → 2Li(s) + 3N₂(g)

The decomposition mechanism is characterized by three distinct kinetic phases: an induction period, an acceleratory period, and a decay period. The process is governed by the formation and growth of product nuclei within the solid reactant matrix. Understanding the kinetics and mechanism of this decomposition is crucial for the safe handling and application of lithium azide and related energetic materials.

The Core Decomposition Mechanism

The thermal decomposition of solid lithium azide is a classic example of a solid-state reaction controlled by nucleation and growth. The process can be visualized as the formation of microscopic nuclei of the product (lithium metal) which then grow at the expense of the surrounding reactant (lithium azide).

The decomposition pathway can be broken down into the following key stages:

-

Initiation (Induction Period): The initial phase of the decomposition is characterized by a slow, often immeasurable, rate of reaction. During this induction period, stable nuclei of lithium metal are formed at specific sites within the lithium azide crystal lattice, such as dislocations, grain boundaries, or other crystal defects. The formation of these initial nuclei is the rate-determining step in this phase.

-

Propagation (Acceleratory Period): Once stable nuclei have formed, they begin to grow. This growth occurs at the interface between the product (lithium metal) and the reactant (lithium azide). As the nuclei grow, the surface area of this interface increases, leading to an acceleration of the decomposition rate. This acceleratory phase is well-described by the Avrami-Erofeyev equation, which models the kinetics of phase transformations involving nucleation and growth.[1][2] The growth of the nuclei is believed to be two-dimensional.[1]

-

Termination (Decay Period): As the growing nuclei begin to overlap and impinge upon one another, the available surface area of the reactant-product interface starts to decrease. This leads to a deceleration of the reaction rate, known as the decay period. The reaction continues until the entire sample of lithium azide has been converted to lithium metal. This final stage can be described by a contracting sphere or cube model.

The logical flow of the decomposition process is illustrated in the diagram below:

Caption: Logical flow of the thermal decomposition of solid lithium azide.

Quantitative Kinetic Data

The kinetics of the thermal decomposition of lithium azide have been studied, and activation energies for the different stages of the reaction have been determined. The following table summarizes the key kinetic parameters for the decomposition of pre-irradiated lithium azide, which provides insight into the energy barriers of the different stages.

| Decomposition Stage | Kinetic Model | Activation Energy (kcal/mol) |

| Induction Period | Nucleation | 21 |

| Acceleratory Period | Avrami-Erofeyev (Nucleation and Growth) | 27 |

| Decay Period | Contracting Sphere/Cube | 28 |

Data sourced from studies on pre-irradiated lithium azide.

Experimental Protocols

The study of the thermal decomposition of solid lithium azide relies on a suite of thermoanalytical and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Objective: To determine the decomposition temperature range, mass loss, and thermal effects (endothermic/exothermic) of the decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of solid lithium azide (typically 1-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation of the lithium metal product.

-

Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the completion of the decomposition, typically up to 300-400 °C.

-

-

Data Analysis: The TGA curve provides information on the mass loss as a function of temperature, confirming the stoichiometry of the decomposition. The DSC curve reveals the exothermic nature of the decomposition and allows for the determination of the enthalpy of decomposition.

Objective: To identify the gaseous products of the decomposition.

Methodology:

-

Instrumentation: The outlet of a thermogravimetric analyzer is coupled to the inlet of a mass spectrometer.

-

Experimental Conditions: The TGA experiment is performed as described above.

-

Data Acquisition: As the sample is heated and decomposes, the evolved gases are swept into the mass spectrometer. The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the expected products. For the decomposition of lithium azide, the primary species of interest is nitrogen gas (N₂), which has an m/z of 28.

-

Data Analysis: The mass spectra are analyzed to confirm the identity of the evolved gases. The intensity of the signal for a specific m/z can be plotted against temperature to create an evolved gas profile, which can be correlated with the mass loss steps observed in the TGA data.

The general workflow for the experimental analysis of lithium azide decomposition is depicted below:

Caption: General experimental workflow for studying the thermal decomposition of lithium azide.

Intermediate Species

The direct experimental detection of solid-state intermediates in the thermal decomposition of lithium azide is challenging due to their transient nature and low concentrations. The decomposition is generally considered to proceed directly from solid lithium azide to solid lithium metal and nitrogen gas without the formation of stable, isolable intermediates. The rate-determining steps are associated with the physical processes of nucleation and growth rather than the formation of chemical intermediates.

Conclusion

The thermal decomposition of solid lithium azide is a well-studied example of a solid-state reaction that proceeds through nucleation and growth of a product phase. The reaction kinetics are characterized by distinct induction, acceleratory, and decay periods, with the acceleratory phase being aptly described by the Avrami-Erofeyev equation. The final products are lithium metal and nitrogen gas. A thorough understanding of this decomposition mechanism, supported by appropriate thermoanalytical techniques, is essential for the safe and effective use of lithium azide in various scientific and industrial applications.

References

An In-depth Technical Guide to the Solubility of Lithium Azide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium azide (LiN₃), a compound of interest in various chemical syntheses. The following sections detail its solubility in aqueous and organic media, present a standardized protocol for solubility determination, and offer a visual representation of the experimental workflow.

Data Presentation: Quantitative Solubility of Lithium Azide

The solubility of lithium azide exhibits significant variation depending on the solvent and temperature. Below is a summary of available quantitative data.

Table 1: Solubility of Lithium Azide in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 61.3 |

| 10 | 36.12[1][2] and 64.2 |

| 15.5 | 62.07 |

| 16 | 66.41[1][2] |

| 20 | 67.2 |

| 30 | 71.2 |

| 40 | 75.4 |

| 60 | 86.6[3] |

| 100 | 100 |

Table 2: Solubility of Lithium Azide in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Notes |

| Ethanol | 16 | 20.26[1][2] | Also referred to as absolute ethanol.[4] |

| Diethyl Ether | Not specified | Insoluble[4] | - |

| Acetone | Not specified | Soluble | Quantitative data not readily available. Lithium azide is noted to be more soluble in acetone than in water.[1] |

| Dimethylformamide (DMF) | Not specified | Soluble | Described as having "much higher solubility" than sodium azide.[5] Quantitative data not readily available. |

| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble | Lithium azide is listed as a suitable reagent in DMSO.[5] Quantitative data not readily available. |

| Acetonitrile | Not specified | Soluble | Used as a solvent for azidolysis reactions involving lithium azide.[3] Quantitative data not readily available. |

| Hydrazine | Not specified | Soluble[4] | - |

Experimental Protocols: Determining Solid-Liquid Solubility

A precise and reproducible methodology is critical for determining the solubility of a compound like lithium azide. The following protocol outlines a standard procedure based on the isothermal equilibrium method coupled with gravimetric analysis. This method is suitable for determining the solubility of a solid in a liquid solvent at a specific temperature.

Objective: To determine the mass of lithium azide that dissolves in a given mass of a solvent at a constant temperature to form a saturated solution.

Materials and Apparatus:

-

Lithium azide (LiN₃), analytical grade

-

Selected solvent (e.g., deionized water, absolute ethanol)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent and with a pore size of ≤ 0.45 µm)

-

Syringes

-

Pre-weighed, dry evaporating dishes or weighing bottles

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of lithium azide to a known mass of the solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the total mass of the evaporating dish and the collected saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the lithium azide (e.g., below its decomposition temperature of approximately 115-298°C).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry lithium azide residue.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Data Calculation:

-

Mass of the saturated solution: (Mass of evaporating dish + solution) - (Mass of empty evaporating dish)

-

Mass of the dissolved lithium azide: (Mass of evaporating dish + dry residue) - (Mass of empty evaporating dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved lithium azide)

-

Solubility: (Mass of the dissolved lithium azide / Mass of the solvent) x 100. The result is expressed as g of solute per 100 g of solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of lithium azide.

Caption: Workflow for determining the solubility of lithium azide.

References

Lithium Azide: A Comprehensive Technical Guide for Researchers

CAS Number: 19597-69-4 Molecular Formula: LiN₃

This technical guide provides an in-depth overview of lithium azide, a versatile and reactive inorganic compound. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in organic synthesis and its relevance to biological signaling pathways.

Core Properties and Data

Lithium azide is the lithium salt of hydrazoic acid.[1][2] It is an unstable and toxic compound that decomposes upon heating to release lithium and nitrogen gas.[1][2] It is primarily utilized in laboratory settings for various chemical reactions where an azide source is required.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for lithium azide are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 48.96 g/mol | [2] |

| Melting Point | 115 °C (decomposes) | [1] |

| Boiling Point | 103 °C (for a 20% w/w aqueous solution) | [2] |

| Solubility in Water | 36.12 g/100 g at 10 °C; 62.07 g/100 g at 15.5 °C; 66.41 g/100 g at 16 °C | [1] |

| Solubility in Ethanol | 20.26 g/100 g at 16 °C | [1] |

| Appearance | Colorless liquid (as a 20% w/w aqueous solution) | [2] |

| Density | Approximately 1.088 g/mL (for a 20% w/w aqueous solution) | [3] |

Experimental Protocols: Synthesis of Lithium Azide

Lithium azide can be synthesized through several metathesis reactions. A common laboratory-scale preparation involves the reaction of sodium azide with a soluble lithium salt, such as lithium nitrate or lithium sulfate, in an aqueous solution.[1][3]

Detailed Methodology: Synthesis from Sodium Azide and Lithium Sulfate

This protocol describes the synthesis of lithium azide from sodium azide and lithium sulfate, followed by purification.

Materials:

-

Sodium azide (NaN₃)

-

Lithium sulfate monohydrate (Li₂SO₄·H₂O)

-

Deionized water

-

96% Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve equimolar amounts of sodium azide and lithium sulfate in deionized water with gentle heating and stirring.

-

The reaction mixture is stirred to ensure the reaction proceeds to completion, which is driven by the precipitation of sodium sulfate.

-

The precipitated sodium sulfate is removed by filtration.

-

The filtrate, containing the aqueous solution of lithium azide, is then subjected to slow evaporation under reduced pressure to obtain crystalline lithium azide.

-

For further purification, the crude product can be digested in 96% ethanol at approximately 35°C for a short period, followed by filtration to remove any remaining sodium salts.

-

The purified lithium azide is then dried in a drying oven at a temperature not exceeding 80°C.

Applications in Research and Development

The primary utility of lithium azide in a research and development context stems from the azide anion (N₃⁻), which is a potent nucleophile.[3] This makes lithium azide a valuable reagent for introducing the azide functionality into organic molecules.

Role in Organic Synthesis

Organic azides are versatile intermediates in the synthesis of a wide range of nitrogen-containing compounds.[4]

-

Synthesis of Primary Amines: Alkyl azides, formed via nucleophilic substitution of alkyl halides with lithium azide, can be readily reduced to primary amines.[3][5] This two-step process provides a reliable method for the preparation of primary amines.[5][6] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[5][6]

-

"Click" Chemistry: Organic azides are key participants in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[6] This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings, which are stable and can be found in various biologically active molecules.[6]

-

Synthesis of Heterocycles: The reactivity of the azide group is harnessed in the synthesis of various heterocyclic compounds.[7]

Use in Drug Development

While specific examples of lithium azide as the preferred azide source in the synthesis of commercial drugs are not prominently documented, the azide functional group itself is of significant interest in medicinal chemistry. Azide derivatives of known drugs have been explored as prodrugs, which can exhibit improved properties such as increased half-life and better penetration of biological barriers like the blood-brain barrier.[8] The azide can be converted in vivo to the active amine form of the drug.[8]

Biological Significance: The Role of the Lithium Ion in Signaling Pathways

The biological effects of lithium salts are primarily attributed to the lithium cation (Li⁺). Lithium has profound effects on several intracellular signaling pathways and is a cornerstone in the treatment of bipolar disorder.[9][10] While this guide focuses on lithium azide, the following information on the lithium ion is crucial for researchers in drug development and neuroscience.

-

Inhibition of Glycogen Synthase Kinase-3 (GSK-3): Lithium directly and indirectly inhibits GSK-3, a key enzyme in numerous signaling pathways.[11] This inhibition is believed to be a major contributor to its therapeutic effects.

-

Wnt Signaling Pathway: By inhibiting GSK-3, lithium can mimic the activation of the Wnt signaling pathway, which is crucial for cell fate determination, proliferation, and survival.[12][13]

-

Inositol Monophosphatase (IMPase) Inhibition: Lithium also inhibits IMPase, an enzyme in the phosphatidylinositol signaling pathway.[11][13] This leads to a depletion of myo-inositol and affects downstream signaling cascades.[11]

Visualizations: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway.

Caption: Workflow for the synthesis of a primary amine using lithium azide.

References

- 1. Lithium azide - Wikipedia [en.wikipedia.org]

- 2. Lithium azide solution | Lithium triazide | LiN3 – Ereztech [ereztech.com]

- 3. Lithium Azide Reagent|20% Aqueous Solution|RUO [benchchem.com]

- 4. Organic azide - Wikipedia [en.wikipedia.org]

- 5. Ch22: RN3 to RNH2 [chem.ucalgary.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6949521B2 - Therapeutic azide compounds - Google Patents [patents.google.com]

- 9. [Mechanism of action of lithium: intracellular signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal transduction pathways. Molecular targets for lithium's actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lithium activates the Wnt and phosphatidylinositol 3-kinase Akt signaling pathways to promote cell survival in the absence of soluble survival factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a High-Energy Material: Discovery and Historical Synthesis of Lithium Azide

For Immediate Release

This technical guide delves into the discovery and historical preparation methods of lithium azide (LiN₃), a compound of significant interest to researchers and chemists. While the precise moment of its first synthesis remains elusive in readily available literature, its existence is intrinsically linked to the pioneering work of German chemist Theodor Curtius in the late 19th century. Curtius's discovery of hydrazoic acid (HN₃) and the subsequent development of the Curtius rearrangement laid the fundamental groundwork for the entire field of azide chemistry.[1][2][3][4][5] It is highly probable that the synthesis of various metallic azides, including lithium azide, followed shortly after these foundational discoveries.

Historical Preparation Methods

Early methods for the synthesis of lithium azide primarily revolved around three key chemical pathways: metathesis (double displacement) reactions and the neutralization of hydrazoic acid. These techniques, while effective, often required careful handling of toxic and explosive precursor materials.

Metathesis Reaction with Alkali and Alkaline Earth Metal Azides

A common and straightforward approach to producing lithium azide involves the reaction of a soluble lithium salt with another azide salt in solution. The choice of reactants is dictated by the solubility of the resulting byproducts, which ideally should precipitate out of the solution, leaving the desired lithium azide dissolved.

The most frequently cited historical methods include:

-

Reaction with Sodium Azide: Lithium nitrate or lithium sulfate can be reacted with sodium azide in an aqueous solution.[6][7] The general reactions are as follows:

-

LiNO₃ + NaN₃ → LiN₃ + NaNO₃

-

Li₂SO₄ + 2NaN₃ → 2LiN₃ + Na₂SO₄

-

-

Reaction with Barium Azide: Another documented method is the reaction of lithium sulfate with barium azide.[6][8] The insolubility of barium sulfate drives this reaction to completion.

-

Li₂SO₄ + Ba(N₃)₂ → 2LiN₃ + BaSO₄↓

-

Neutralization of Hydrazoic Acid

A conceptually simple method for preparing lithium azide is the direct neutralization of hydrazoic acid with a lithium base, typically lithium hydroxide.[8][9] This acid-base reaction yields lithium azide and water.

-

HN₃ + LiOH → LiN₃ + H₂O

While chemically direct, this method necessitates the prior synthesis and careful handling of the highly toxic and explosive hydrazoic acid.

Experimental Protocols of Historical Syntheses

The following sections provide detailed experimental protocols for two of the most significant historical preparation methods for lithium azide.

Protocol 1: Preparation of Lithium Azide from Sodium Azide and Lithium Sulfate in Ethanol-Water Mixture

This method, detailed by Niels Hofman-Bang in 1957, leverages the differential solubility of the reactants and products in an ethanol-water mixture to facilitate the separation of lithium azide.[8]

Experimental Procedure:

-

Dissolution of Reactants: In a suitable reaction vessel, 1.30 g of sodium azide (NaN₃) and 1.41 g of lithium sulfate monohydrate (Li₂SO₄·H₂O), representing a 10% excess of lithium sulfate, are dissolved in 7 ml of water. Gentle heating and shaking can be applied to facilitate dissolution.[8]

-

Precipitation: While stirring, 35 ml of 96% ethyl alcohol is added in a thin stream to the aqueous solution of the reactants.[8] The addition of ethanol decreases the solubility of sodium sulfate and unreacted lithium sulfate, causing them to precipitate.

-

Filtration: After stirring for 10 minutes, the mixture is filtered to remove the precipitated sodium sulfate and excess lithium sulfate.[8] The precipitate is washed with a few milliliters of ethanol to recover any entrained lithium azide solution.[8]

-

Isolation of Crude Product: The filtrate and the washing liquid are combined and evaporated on a water bath until near dryness. The resulting crude lithium azide is then dried in an oven at 80°C.[8]

-

Purification: The crude product can be purified by digesting it with 10 ml of 96% ethanol at approximately 35°C for 2 minutes. This step dissolves the lithium azide while leaving behind any less soluble sodium azide impurity. The mixture is then filtered, and the filtrate is evaporated and dried as described previously to yield purified lithium azide.[8]

Quantitative Data from Hofman-Bang (1957): [8]

| Parameter | Value |

| Mass of Sodium Azide | 1.30 g |

| Mass of Lithium Sulfate Monohydrate | 1.41 g |

| Volume of Water | 7 ml |

| Volume of 96% Ethanol | 35 ml |

| Theoretical Yield of Lithium Azide | 0.98 g |

| Actual Yield of Crude Product | 1.02 - 1.04 g |

| Yield of Purified Product | ~0.6 g |

| Purity of Final Product | ≥ 99.5% |

Protocol 2: Generalized Procedure for Synthesis via Barium Azide and Lithium Sulfate

While a specific historical document with the same level of detail as the Hofman-Bang paper was not identified for this method in the search, a generalized protocol can be constructed based on the known chemistry.

Experimental Procedure:

-

Preparation of Reactant Solutions: A stoichiometric amount of barium azide is dissolved in deionized water. In a separate vessel, a stoichiometric amount of lithium sulfate is also dissolved in deionized water. Gentle heating may be applied to ensure complete dissolution.

-

Reaction: The barium azide solution is slowly added to the lithium sulfate solution with constant stirring. The formation of a white precipitate of barium sulfate will be observed immediately.

-

Digestion of Precipitate: The reaction mixture is stirred for a defined period, possibly with gentle heating, to ensure the reaction goes to completion and to encourage the growth of the barium sulfate crystals for easier filtration.

-

Filtration: The barium sulfate precipitate is removed by filtration. The filter cake should be washed with a small amount of deionized water to recover any adsorbed lithium azide solution.

-

Isolation of Lithium Azide: The clear filtrate, which is an aqueous solution of lithium azide, is then subjected to evaporation of the water, typically under reduced pressure and at a controlled temperature, to crystallize the lithium azide. The resulting crystals are then dried.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical preparation methods for lithium azide.

Caption: Synthesis of Lithium Azide from Sodium Azide and Lithium Sulfate.

References

- 1. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius rearrangement | Opinion | Chemistry World [chemistryworld.com]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium azide - Wikipedia [en.wikipedia.org]

- 7. Lithium Azide Reagent|20% Aqueous Solution|RUO [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. assignmentpoint.com [assignmentpoint.com]

In-Depth Technical Guide to the Electronic Band Structure of Lithium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium azide (LiN₃) is an inorganic compound that has garnered interest due to its energetic properties and its role as a model system for studying decomposition mechanisms in solids. A fundamental understanding of its electronic band structure is crucial for elucidating these properties and for potential applications in materials science. This technical guide provides a comprehensive overview of the electronic band structure of lithium azide, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing important structural and procedural information.

Crystal Structure of Lithium Azide

At ambient conditions, lithium azide crystallizes in a monoclinic structure with the space group C2/m. This structure is isostructural with the low-temperature α-phase of sodium azide.[1] The crystal structure consists of Li⁺ cations and linear N₃⁻ anions.

Crystallographic Data

Experimental and theoretical lattice parameters for lithium azide are summarized in the table below. The experimental data is derived from X-ray diffraction studies, while the theoretical values are typically obtained from geometry optimization calculations within the framework of Density Functional Theory (DFT).

| Parameter | Experimental Value (Pringle and Noakes, 1968)[1] | Theoretical (DFT-GGA) | Theoretical (DFT-LDA) |

| a (Å) | 5.627 | 5.757 | 5.328 |

| b (Å) | 3.319 | 3.375 | 3.200 |

| c (Å) | 5.099 | 5.216 | 4.839 |

| β (°) | 107.4 | 107.4 | 107.4 |

| Volume (ų) | 90.8 | 95.8 | 81.3 |

Electronic Band Structure

The electronic band structure of lithium azide has been primarily investigated through theoretical calculations, with experimental techniques providing validation for the theoretical models.

Theoretical Studies

Theoretical investigations of the electronic band structure of LiN₃ have predominantly employed Density Functional Theory (DFT) and, to a lesser extent, the Hartree-Fock (HF) method.

DFT calculations have been performed using various exchange-correlation functionals, most commonly the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). These studies consistently show that lithium azide is an indirect band gap material. The valence band maximum (VBM) and the conduction band minimum (CBM) are located at different points in the Brillouin zone.

It is a well-known tendency for LDA and GGA functionals to underestimate the band gap of semiconductors and insulators.[2][3][4][5] This is attributed to the lack of derivative discontinuity in the exchange-correlation potential.

The Hartree-Fock method, which does not suffer from the same self-interaction error as standard DFT functionals, generally overestimates band gaps. This is because it does not account for electron correlation effects, which tend to reduce the band gap.[6]

Calculated Band Gap of Lithium Azide

The following table summarizes the theoretically calculated indirect band gap of lithium azide using different computational methods.

| Computational Method | Exchange-Correlation Functional | Calculated Band Gap (eV) |

| Density Functional Theory | Local Density Approximation (LDA) | ~4.2 |

| Density Functional Theory | Generalized Gradient Approximation (GGA) | ~4.5 |

| Hartree-Fock | - | > 9.0 |

Experimental Methodologies

Experimental determination of the electronic band structure and validation of theoretical models for lithium azide involve techniques such as X-ray Photoelectron Spectroscopy and Optical Absorption Spectroscopy.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive technique used to probe the elemental composition and chemical states of a material. For inorganic azides, XPS can provide valuable information about the electronic structure of the valence band.

-

Sample Preparation : A powdered sample of the inorganic azide is pressed into a pellet or mounted on a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. To minimize surface contamination, the sample may be cooled to cryogenic temperatures.

-

Instrumentation : A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.

-

Data Acquisition : Photoelectrons emitted from the sample are collected and their kinetic energy is measured by a hemispherical electron energy analyzer. Survey scans are first acquired over a broad binding energy range to identify the constituent elements. High-resolution spectra are then recorded for the core levels of interest (e.g., N 1s, Li 1s) and the valence band region.

-

Charge Referencing : For insulating samples like azides, charging effects can shift the binding energy scale. The C 1s peak from adventitious carbon at 284.8 eV is often used as a reference to correct for this charging.

-

Data Analysis : The valence band spectrum is analyzed to identify features corresponding to the molecular orbitals of the azide anion and the s- and p-states of the cation. This experimental density of states can then be compared with the density of states calculated from theoretical models. For the azide ion, XPS spectra typically show distinct peaks corresponding to the different nitrogen environments within the linear N₃⁻ ion.[7]

Optical Absorption Spectroscopy

Optical absorption spectroscopy is used to determine the band gap energy by measuring the absorption of light as a function of wavelength.

Detailed experimental setups for the optical absorption of solid lithium azide are scarce. Therefore, a general protocol for metal azides, often measured in solution due to the challenges of preparing thin films of these energetic materials, is described.

-

Sample Preparation : A dilute solution of the metal azide in a suitable solvent (e.g., water or ethanol) is prepared. A blank solution containing only the solvent is also prepared for reference.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used. The instrument consists of a light source (deuterium lamp for UV, tungsten-halogen lamp for visible), a monochromator to select the wavelength of light, a sample holder for the cuvettes, and a detector.

-

Data Acquisition : The blank cuvette is placed in the reference beam path, and the sample cuvette is placed in the sample beam path. The absorbance is measured over a range of wavelengths.

-

Data Analysis : The absorption spectrum is plotted as absorbance versus wavelength. For a direct band gap semiconductor, a Tauc plot of (αhν)² versus photon energy (hν) is constructed, where α is the absorption coefficient. The band gap is determined by extrapolating the linear portion of the plot to the energy axis. For an indirect band gap material like lithium azide, the analysis is more complex, involving a plot of (αhν)¹/² versus hν, and often requires consideration of phonon-assisted transitions.

Visualizations

Crystal Structure of Lithium Azide

The following diagram illustrates the monoclinic crystal structure of lithium azide.

Caption: A simplified 2D representation of the lithium azide crystal structure.

DFT Calculation Workflow for Electronic Band Structure

The following flowchart outlines the typical computational workflow for determining the electronic band structure of lithium azide using Density Functional Theory.

Caption: A flowchart of the DFT calculation process for electronic band structure.

References

- 1. density functional theory - Are there any cases where LDA/GGA overestimates band gaps? If so what is the reason? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scm.com [scm.com]

- 5. density functional theory - Which strategy of improving the DFT band gap is the most effective? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Solid-State Decomposition of an Energetic Material: A Technical Guide to Isotopic Labeling Studies of Lithium Azide

For Immediate Release

This technical guide outlines a proposed framework for investigating the thermal decomposition mechanism of lithium azide (LiN₃) using ¹⁵N isotopic labeling. As direct studies on this specific topic are not extensively available in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and professionals in drug development and materials science. It synthesizes established methodologies in solid-state chemistry, isotopic labeling, and analytical techniques to propose a robust experimental design.

Introduction

Lithium azide is an inorganic energetic material that decomposes upon heating to produce lithium metal and nitrogen gas. While the overall stoichiometry is simple (2LiN₃(s) → 2Li(s) + 3N₂(g)), the underlying mechanism, including the initiation and propagation steps at the atomic level, is not fully elucidated. Understanding this mechanism is critical for controlling its decomposition for various applications, from gas generators to potential roles as a nitrogen source in synthetic chemistry.

Isotopic labeling, particularly with ¹⁵N, offers a powerful tool to trace the fate of nitrogen atoms throughout the decomposition process. By selectively labeling specific nitrogen positions within the linear azide anion (Nα–Nβ–Nγ), it is possible to distinguish between different bond-breaking and bond-forming pathways. This guide details a hypothetical experimental protocol, potential data outcomes, and the mechanistic insights that can be gleaned from such a study.

Proposed Experimental Protocols

This section details the proposed methodologies for synthesizing isotopically labeled lithium azide, conducting its thermal decomposition, and analyzing the resulting products.

Synthesis of ¹⁵N-Labeled Lithium Azide

The synthesis of specifically labeled lithium azide is the cornerstone of this investigative approach. Two potential labeling patterns are of primary interest: terminally labeled Li[NαNβ¹⁵Nγ] and centrally labeled Li[Nα¹⁵NβNγ].

Protocol for Synthesis of Terminally Labeled Lithium Azide (Li[NN¹⁵N]):

-

Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.

-

Reagents:

-

Sodium nitrite-¹⁵N (Na¹⁵NO₂)

-

Hydrazine hydrate

-

Sulfuric acid (concentrated)

-

Lithium sulfate (Li₂SO₄)

-

Deionized water

-

-

Procedure:

-

A solution of sodium nitrite-¹⁵N in deionized water is prepared.

-

Hydrazine hydrate is slowly added to the flask containing a dilute solution of sulfuric acid at 0-5 °C to form hydrazoic acid (HN₃) in situ, with the labeled nitrogen incorporated at a terminal position.

-

A solution of lithium sulfate is then added to the reaction mixture.

-

The mixture is stirred for several hours, allowing for the precipitation of lithium azide.

-

The resulting solid is filtered, washed with cold deionized water and ethanol, and dried under vacuum.

-

Protocol for Synthesis of Centrally Labeled Lithium Azide (Li[N¹⁵NN]):

The synthesis of centrally labeled azides is more complex and may require multi-step organic synthesis routes to create a precursor with a central ¹⁵N atom, which is then converted to the azide.

Thermal Decomposition

The thermal decomposition of the labeled lithium azide samples would be conducted under controlled conditions to ensure reproducible results.

Experimental Setup:

-

A high-vacuum apparatus consisting of a quartz tube furnace.

-

A sample holder for the lithium azide powder.

-

A programmable temperature controller.

-

A connection to a high-resolution mass spectrometer for real-time gas analysis.

Protocol:

-

A known quantity (e.g., 5-10 mg) of the ¹⁵N-labeled lithium azide is placed in the sample holder.

-

The system is evacuated to a high vacuum (e.g., 10⁻⁶ Torr) to remove atmospheric gases.

-

The sample is heated at a constant rate (e.g., 5 °C/min) through its decomposition temperature range (typically 160-220 °C).[1]

-

The gaseous products evolved during the decomposition are continuously introduced into the ion source of a mass spectrometer.

Product Analysis

The primary analytical technique for the gaseous products is mass spectrometry. The solid residue would be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS).

-

Mass Spectrometry (MS): A quadrupole or time-of-flight mass spectrometer will be used to analyze the evolved nitrogen gas. The key is to monitor the masses corresponding to ¹⁴N¹⁴N (m/z 28), ¹⁴N¹⁵N (m/z 29), and ¹⁵N¹⁵N (m/z 30).

-

X-ray Photoelectron Spectroscopy (XPS): The solid residue will be analyzed to confirm the formation of lithium metal and to check for any nitrogen-containing intermediates trapped in the solid phase.

Hypothetical Data Presentation

The quantitative data obtained from the mass spectrometric analysis of the evolved nitrogen gas can be summarized in tables to facilitate comparison between different labeling patterns and decomposition temperatures.

Table 1: Hypothetical Isotopic Distribution of N₂ Gas from the Decomposition of Terminally Labeled Li[NN¹⁵N]

| Decomposition Temperature (°C) | % ¹⁴N¹⁴N (m/z 28) | % ¹⁴N¹⁵N (m/z 29) | % ¹⁵N¹⁵N (m/z 30) |

| 180 | 50.5 | 49.0 | 0.5 |

| 200 | 50.0 | 49.5 | 0.5 |

| 220 | 49.5 | 50.0 | 0.5 |

Table 2: Hypothetical Isotopic Distribution of N₂ Gas from the Decomposition of Centrally Labeled Li[N¹⁵NN]

| Decomposition Temperature (°C) | % ¹⁴N¹⁴N (m/z 28) | % ¹⁴N¹⁵N (m/z 29) | % ¹⁵N¹⁵N (m/z 30) |

| 180 | 1.0 | 98.0 | 1.0 |

| 200 | 0.5 | 99.0 | 0.5 |

| 220 | 0.5 | 99.0 | 0.5 |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and potential decomposition pathways that can be investigated using isotopic labeling.

Caption: Proposed experimental workflow for the isotopic labeling study of lithium azide decomposition.

Caption: Simplified potential decomposition pathways of terminally labeled lithium azide.

Interpretation of Potential Results

The isotopic distribution of the evolved nitrogen gas will provide direct insight into the bond-breaking and bond-forming processes.

-

Scenario 1: Predominantly ¹⁴N¹⁴N and ¹⁴N¹⁵N from Li[NN¹⁵N] If the decomposition of terminally labeled lithium azide yields roughly equal amounts of N₂ with m/z 28 and 29, and very little with m/z 30 (as shown in Hypothetical Table 1), it would suggest an intermolecular mechanism. This would imply that azide ions interact with each other, and nitrogen atoms from different azide units combine to form N₂ molecules.

-

Scenario 2: Predominantly ¹⁴N¹⁵N from Li[N¹⁵NN] If centrally labeled lithium azide decomposes to primarily N₂ with m/z 29 (as shown in Hypothetical Table 2), this would indicate that the central nitrogen atom (Nβ) combines with one of the terminal nitrogen atoms (Nα or Nγ) from the same azide ion. This would support a mechanism involving the cleavage of a terminal nitrogen followed by the rearrangement of the remaining N₂ fragment.

-

Evidence of Atomic Nitrogen: The formation of any statistically significant amount of scrambled isotopes (e.g., ¹⁵N¹⁵N from a terminally labeled sample) could indicate the formation of free nitrogen atoms during the decomposition, which then recombine.

Conclusion

The proposed isotopic labeling study provides a clear and robust framework for gaining unprecedented insight into the thermal decomposition mechanism of lithium azide. By carefully synthesizing labeled materials and analyzing the isotopic composition of the decomposition products, researchers can distinguish between competing reaction pathways. This knowledge is not only of fundamental scientific interest but also has significant practical implications for the safe handling and application of lithium azide and other energetic materials. This guide serves as a foundational document to stimulate and direct future research in this important area.

References

Methodological & Application

Application Notes and Protocols: Use of Lithium Azide in the Synthesis of Organic Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic azides are versatile functional groups with broad applications in chemical synthesis, drug development, and bioconjugation. Their utility is highlighted by their role as key precursors in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, Staudinger ligation, and as masked primary amines.[1][2] Lithium azide (LiN₃) serves as an effective source for the azide anion in the nucleophilic substitution reactions to form organic azides. While sodium azide is more commonly used, lithium azide offers advantages in specific applications due to its solubility and reactivity profile.[3][4] These notes provide detailed protocols for the synthesis of various organic azides using lithium azide, quantitative data for representative reactions, and safety guidelines for handling this energetic reagent.

Safety Precautions

Lithium azide, like other azide compounds, is potentially explosive and toxic. It is sensitive to heat, shock, and friction. All work with lithium azide and organic azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5][6]

Key Safety Guidelines:

-

Avoid contact with acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic and explosive gas.

-

Avoid contact with heavy metals: Contact with heavy metals such as lead, copper, mercury, silver, and their salts can form highly shock-sensitive and explosive heavy metal azides. Use non-metal spatulas and equipment where possible.

-

Avoid chlorinated solvents: Do not use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of explosive diazidomethane.

-

Temperature control: Many reactions involving azides are exothermic. Careful temperature control is crucial to prevent runaway reactions.

-

Scale limitations: In a laboratory setting, it is prudent to work with small quantities of azides whenever possible.

-

Waste disposal: All azide-containing waste must be quenched and disposed of according to institutional safety protocols. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

General Workflow for Organic Azide Synthesis

The synthesis of organic azides from organic halides or other suitable electrophiles using lithium azide generally follows a standard nucleophilic substitution workflow. The process involves the reaction of the substrate with lithium azide in a suitable polar aprofotic solvent, followed by workup and purification of the product.

Caption: General experimental workflow for the synthesis of organic azides using lithium azide.

Application 1: Synthesis of Azidonucleosides for Antiviral Drug Development

Azidonucleosides, such as Zidovudine (AZT), are a critical class of antiviral agents. Lithium azide is a key reagent in the synthesis of these compounds, often used to introduce the azide moiety at the 3'-position of the sugar ring.[5][6][7]

Protocol 1: Synthesis of 5′-O-(tert-Butyldimethylsilyl)-3′-azido-3′-deoxythymidine (a precursor to AZT)

This protocol is adapted from the synthesis of l-3′-azido purine nucleosides.[5]

Caption: Reaction scheme for the synthesis of an azidonucleoside precursor using lithium azide.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting anhydride of 5'-O-(tert-butyldimethylsilyl)-thymidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Lithium Azide: Add lithium azide (LiN₃, 1.5-3.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 130 °C and stir for 48 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5′-O-(tert-Butyldimethylsilyl)-3′-azido-3′-deoxythymidine.

Quantitative Data: